molecular formula C10H13ClN2O2 B14890146 4-Chloro-N-(3-methoxypropyl)picolinamide

4-Chloro-N-(3-methoxypropyl)picolinamide

Cat. No.: B14890146
M. Wt: 228.67 g/mol
InChI Key: JKAIRYBPVQRLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(3-methoxypropyl)picolinamide is a pyridine-based derivative characterized by a 4-chloro substituent on the pyridine ring and a 3-methoxypropyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₄ClN₂O₂, with a calculated molecular weight of 229.7 g/mol. The compound’s structure combines a chlorinated pyridine core with a polar methoxypropyl side chain, influencing its physicochemical properties and biological activity.

This compound is of significant interest in agrochemical research, particularly as a fungicidal agent. Patents filed by Dow AgroSciences LLC highlight its utility in fungicide compositions, where its structural features likely enhance target binding and environmental stability .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-N-(3-methoxypropyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H13ClN2O2/c1-15-6-2-4-13-10(14)9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,13,14)

InChI Key

JKAIRYBPVQRLJV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-methoxypropyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under basic conditions to yield 4-chloropicolinic acid and 3-methoxypropylamine.

Reaction conditions :

  • Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Solvent : Water or aqueous ethanol

  • Temperature : Reflux (100–120°C)

Mechanism : Base-mediated cleavage of the amide C–N bond generates a carboxylate intermediate, followed by acidification to produce the carboxylic acid.

Example :

4-Chloro-N-(3-methoxypropyl)picolinamideNaOH, H2O, Δ4-Chloropicolinic acid+3-Methoxypropylamine[1]\text{this compound} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{4-Chloropicolinic acid} + \text{3-Methoxypropylamine} \quad[1]

Nucleophilic Aromatic Substitution at the Chlorine Position

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 4-chloro position.

Key Reactions

NucleophileConditionsProductYieldSource
Pyrimidin-5-olK₂CO₃, DMF, 80°C4-(Pyrimidin-5-yloxy)-N-(3-methoxypropyl)picolinamide77%
Thiols (e.g., R-SH)CuI/proline catalyst, THF, 50°C4-Substituted thioethersN/A
Alkoxides (e.g., NaOMe)Cs₂CO₃, DMSO, RT4-Methoxy derivativesN/A

Mechanistic Notes :

  • The reaction with pyrimidin-5-ol proceeds via a two-step SNAr mechanism, where deprotonation of the hydroxyl group enhances nucleophilicity .

  • Copper catalysis enables thiol substitution under mild conditions .

Reduction of the Amide Group

The amide functionality is reducible to a secondary amine.

Reaction conditions :

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Temperature : 0°C to reflux

Outcome :

This compoundLiAlH4,THF4-Chloro-N-(3-methoxypropyl)picolinamine[1]\text{this compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{4-Chloro-N-(3-methoxypropyl)picolinamine} \quad[1]

Functionalization of the Methoxypropyl Side Chain

The methoxypropyl group participates in alkylation and oxidation reactions.

Example Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media

  • Product : 3-Methoxypropanoic acid derivative

Example Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I), NaH

  • Product : Quaternary ammonium salts

Coupling Reactions for Heterocyclic Derivatives

The compound serves as a precursor in cross-coupling reactions to generate biaryl systems.

Buchwald–Hartwig Amination :

  • Catalyst : Pd(dba)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C

  • Product : 4-Amino-substituted picolinamides

Suzuki–Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

  • Example : Reaction with arylboronic acids yields 4-aryl-picolinamides

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition observed >200°C, releasing HCl and forming charred residues.

  • Photolysis : UV irradiation (254 nm) in methanol generates radical intermediates, leading to dimerization products.

Comparative Reactivity Table

Reaction TypeRate (Relative)Key Influencing Factors
SNAr (Pyrimidin-5-ol)HighElectron-withdrawing amide group enhances ring activation
Amide HydrolysisModerateSteric hindrance from methoxypropyl slows base attack
LiAlH₄ ReductionLowRequires extended reaction times (6–12 h)

Scientific Research Applications

4-Chloro-N-(3-methoxypropyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-methoxypropyl)picolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3-Methoxypropyl Group : Introduces an ether oxygen, enhancing water solubility compared to purely alkyl or aromatic substituents. This may improve bioavailability in agricultural applications .
  • Diisopropyl Group : Imparts high lipophilicity, which could limit aqueous solubility but improve membrane penetration .
  • Phenyl Group : Adds rigidity and may enhance UV stability due to aromatic conjugation .

Biological Activity

4-Chloro-N-(3-methoxypropyl)picolinamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12ClN2O
  • Molecular Weight : 216.67 g/mol
  • IUPAC Name : 4-Chloro-N-(3-methoxypropyl)pyridine-2-carboxamide

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of picolinamide compounds exhibit significant antimicrobial properties. A study demonstrated that various picolinamide derivatives, including those similar to this compound, showed varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivity Against E. coli (μg/mL)Activity Against S. aureus (μg/mL)
This compound3216
Control (Ampicillin)84

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

  • IC50 Values :
    • AChE Inhibition: IC50 = 25 µM
    • Urease Inhibition: IC50 = 15 µM

These values indicate moderate potency compared to standard inhibitors.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Docking studies suggest that the compound binds effectively to the active sites of AChE and urease, leading to inhibition of their respective activities .

Case Studies

  • Case Study on Neuroprotection :
    A study involving animal models demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in rats subjected to induced memory impairment. The results suggest a protective effect against neurodegeneration .
  • Antibacterial Efficacy :
    In vitro tests showed that the compound exhibited significant antibacterial activity against multi-drug resistant strains, making it a candidate for further development as an antibiotic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.